molecular formula C9H11F B1592368 1-Fluoro-3-propylbenzene CAS No. 28593-12-6

1-Fluoro-3-propylbenzene

Cat. No.: B1592368
CAS No.: 28593-12-6
M. Wt: 138.18 g/mol
InChI Key: FBGSJNNMMKJKGE-UHFFFAOYSA-N
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Description

1-Fluoro-3-propylbenzene is an organic compound with the molecular formula C9H11F It is a derivative of benzene, where a fluorine atom is substituted at the first position and a propyl group is substituted at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-propylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

    Friedel-Crafts Acylation:

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-propylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Oxidation: The propyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The fluorine atom can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce a nitro group.

    Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid (H2SO4) is used to introduce a sulfonic acid group.

    Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products Formed:

    Nitration: 1-Fluoro-3-nitropropylbenzene.

    Sulfonation: 1-Fluoro-3-propylbenzenesulfonic acid.

    Halogenation: 1-Fluoro-3-bromopropylbenzene or 1-Fluoro-3-chloropropylbenzene.

Scientific Research Applications

1-Fluoro-3-propylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-propylbenzene in chemical reactions involves the interaction of the fluorine atom and the propyl group with various reagents. The fluorine atom, being highly electronegative, influences the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The propyl group, being an alkyl group, can undergo oxidation and reduction reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

  • 1-Fluoro-2-propylbenzene
  • 1-Fluoro-4-propylbenzene
  • 1-Chloro-3-propylbenzene
  • 1-Bromo-3-propylbenzene

Comparison: 1-Fluoro-3-propylbenzene is unique due to the position of the fluorine atom and the propyl group on the benzene ring. The fluorine atom at the first position significantly affects the compound’s reactivity compared to other halogenated propylbenzenes. The position of the propyl group also influences the compound’s physical and chemical properties, making it distinct from its isomers .

Properties

IUPAC Name

1-fluoro-3-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGSJNNMMKJKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623935
Record name 1-Fluoro-3-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28593-12-6
Record name 1-Fluoro-3-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Magnesium chips (13.2 g) were placed into a 1 L flask equipped with mechanical stirrer, nitrogen inlet, 500 ml pressure-equilibrated dropping funnel, thermometer and reflux condenser connected to the inert gas outlet. The flask was flushed with nitrogen and minor flow was held during whole reaction time. 1-Bromo-3-fluorobenzene (95 g, 0.542 mol) and dry tetrahydrofurane (300 ml) was placed in dropping funnel. Magnesium was moistened with few milliliters of the solution from dropping funnel and an iodine crystal was added. When exothermic reaction starts 1-bromo-3-fluorobenzene solution was added dropwise to keep the boiling temperature of the mixture. After dropping all of the solution, the mixture was refluxed for 2 hours. Then the mixture was cooled down to −78° C. in a dry ice/acetone bath and propionaldehyde was added dropwise while mixture temperature was kept below −70° C. After adding all of the aldehyde, the mixture was left overnight at room temperature. Then the tetrahydrofurane was evaporated and the residue was acidified with hydrochloric acid. The organic phase was separated, washed twice with water and dried over magnesium sulfate. The raw 1-(3-fluorophenyl)propanol was distilled under reduced pressure of 20 mbar at 117° C. Alcohol 60 g, 66% of theor. yield was obtained. The alcohol and toluene (250 ml) and p-toluenesulfonic acid (0.2 g) were placed in (500 ml) round-bottom flask equipped with Dean-Stark trap. The mixture was refluxed. After the water stopped appearing, toluene was evaporated at reduced pressure. The obtained 1-(3-fluorophenyl)propene was placed in a three-necked flask and acetic acid (30 ml), ethyl acetate (50 ml) and catalyst—palladium on active carbon (2 g) were added. The flask was filled with hydrogen from gas burette at room temperature and the mixture was stirred. Reaction temperature increased spontaneously to 30° C. When the absorption of hydrogen was stopped, the catalyst was filtered off, the solution was washed off with water, dried over MgSO4 and the solvent was evaporated. The 1-fluoro-3-propylbenzene was distilled under atmospheric pressure, collecting the fraction boiling at 160° C. 32 g of 1-fluoro-3-propylbenzene were obtained, 42% of theor. yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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